molecular formula C9H9ClN4S B3084029 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-39-3

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084029
CAS No.: 1142207-39-3
M. Wt: 240.71 g/mol
InChI Key: BGVJBUGEGUOQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a 2-chlorophenyl substituent at position 6 and a thiol group at position 2. The dihydrotriazine core (1,6-dihydro-1,3,5-triazine) is stabilized by sp³ hybridization at the C6 position, confirmed by distinct NMR signals: a sp³-hybridized carbon at 67.5–68.4 ppm in ¹³C NMR and a corresponding proton resonance at 5.70–5.77 ppm in ¹H NMR . The compound is synthesized via a base-promoted Dimroth rearrangement under strict pH control (10–11), as deviations lead to aromatization of the dihydrotriazine ring . It typically crystallizes as a racemic ethanol solvate, with ethanol integration ratios confirmed in NMR spectra .

Properties

IUPAC Name

4-amino-2-(2-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVJBUGEGUOQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases like triethylamine are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Formation of alkylated derivatives.

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs differ in substituents at the C6 position, impacting molecular weight, polarity, and reactivity (Table 1).

Table 1: Comparative Properties of 4-Amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiol Derivatives

Compound Name (C6 Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects References
4-Amino-6-(2-chlorophenyl) C₉H₈ClN₄S 240.71 Electron-withdrawing Cl; enhances electrophilicity
4-Amino-6-(3-chlorophenyl) C₉H₉ClN₄S 240.71 Meta-Cl alters steric/electronic profile
4-Amino-6-(2-methoxyphenyl) C₁₀H₁₂N₄OS 236.27 Methoxy (electron-donating) increases solubility
4-Amino-6-(4-nitrophenyl) C₉H₉N₅O₂S 251.27 Nitro group enhances reactivity (e.g., redox activity)
4-Amino-6-(1H-indol-5-yl) C₁₂H₁₁N₅S 257.31 Indole introduces aromatic π-system; potential bioactivity
4-Amino-6-phenyl (unsubstituted) C₉H₁₀N₄S 206.27 Baseline for comparison; lower molecular weight

Biological Activity

4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in anticancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • Amino group : Contributes to its reactivity and interaction with biological targets.
  • Chlorophenyl group : Enhances lipophilicity and may influence binding affinity.
  • Thiol group : Capable of forming covalent bonds with proteins, affecting their function.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

Enzyme Inhibition

The thiol group can interact with cysteine residues in proteins, leading to the modulation of enzymatic activity. This mechanism is crucial for compounds that act as enzyme inhibitors in various metabolic pathways.

Anticancer Activity

Research indicates that similar triazine derivatives exhibit anticancer properties through:

  • Induction of Apoptosis : Compounds like this compound may trigger apoptosis in cancer cells by influencing signaling pathways such as PI3K/AKT/mTOR.
  • Cell Cycle Arrest : These compounds can halt the cell cycle in specific phases (G2/M), impeding cancer cell proliferation.

Antiproliferative Studies

In vitro studies have demonstrated the antiproliferative effects of triazine derivatives on various cancer cell lines. For instance:

  • IC50 Values : The compound has shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7, HCT-116). A related study reported IC50 values for similar compounds ranging from 0.50 μM to 4.53 μM in HCT-116 cells .
CompoundCell LineIC50 (μM)
4fMCF-74.53
4fHCT-1160.50
4fHepG23.01

Case Studies

  • Apoptosis Induction : A study involving a derivative similar to our compound indicated significant upregulation of pro-apoptotic genes (e.g., p53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2) following treatment with triazine derivatives .
  • Molecular Docking Studies : Molecular docking studies have suggested strong binding affinities between triazine derivatives and key receptors involved in cancer signaling pathways . This supports the hypothesis that these compounds can effectively inhibit target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. High-performance liquid chromatography (HPLC) is critical for purification, achieving >95% purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural validation, particularly to confirm the positions of the 2-chlorophenyl and thiol groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic protons (δ 7.2–7.8 ppm) and amine/thiol protons (δ 4.5–5.5 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify N–H (3300–3500 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ≈ 253.03 for C₉H₈ClN₄S).

Q. How should physicochemical properties guide experimental handling and storage?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility.
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group. Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s reactivity with biological targets?

  • Methodological Answer :

  • Software Tools : Use Gaussian or Schrödinger Suite for density functional theory (DFT) calculations to analyze bond angles (e.g., C–S bond length ≈ 1.7 Å) and electron density distribution.
  • Docking Simulations : Map interactions with enzymes (e.g., kinases) via AutoDock Vina, focusing on hydrogen bonding (amine/thiol groups) and π-π stacking (chlorophenyl ring) .

Q. What statistical experimental designs are effective for optimizing reaction conditions?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) using a 2³ full factorial design to identify significant factors. For example, optimize yield by varying temperature (60–100°C) and catalyst (e.g., Pd/C, 1–5 mol%) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield .

Q. How to resolve contradictions in reported reactivity data across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, purity) to isolate variables.
  • Cross-Validation : Use alternative techniques (e.g., X-ray crystallography vs. computational models) to confirm reaction intermediates or byproducts .

Q. What computational methods validate interaction mechanisms with biological macromolecules?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability (RMSD < 2 Å).
  • QM/MM Hybrid Models : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study electronic interactions in enzymatic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.